Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Scientific Research Applications
Beta(3)-Adrenergic Receptor Agonism
A study by Hu et al. (2001) on novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally related to "Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate", demonstrated potent full agonists at the beta(3) receptor. These compounds showed significant selectivity over beta(1)- and beta(2)-adrenergic receptors, indicating their potential for therapeutic applications targeting the beta(3)-adrenergic receptor with minimal off-target effects on other adrenergic receptors Hu et al., Bioorganic & Medicinal Chemistry, 2001.
Anticancer Activity
Szafrański and Sławiński (2015) synthesized novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. The study identified compounds with good activity profiles and selectivity toward leukemia, colon cancer, and melanoma, showcasing the potential of sulfonamide derivatives in cancer treatment Szafrański & Sławiński, Molecules, 2015.
5-HT(2A) Receptor Antagonism
Fletcher et al. (2002) discovered acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds, related to "Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate", were found to be orally bioavailable and brain-penetrant, suitable for evaluation in animal models of CNS disorders Fletcher et al., Journal of Medicinal Chemistry, 2002.
Synthesis and Biological Activity
Back and Nakajima (2000) provided a convenient route to synthesize piperidines and related compounds, highlighting the versatility of sulfone chemistry in creating bioactive molecules. Their work demonstrates the synthesis of compounds with potential applications in drug development, including analogs of "Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate" Back & Nakajima, The Journal of Organic Chemistry, 2000.
properties
IUPAC Name |
phenyl 4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-14-7-8-17(25-14)26(22,23)19-13-15-9-11-20(12-10-15)18(21)24-16-5-3-2-4-6-16/h2-8,15,19H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKANFCGGYWTLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.